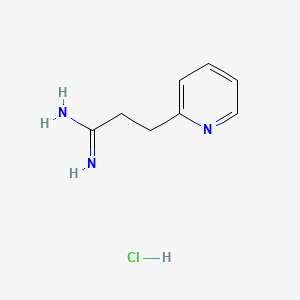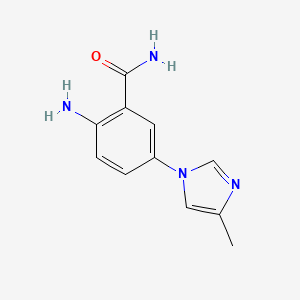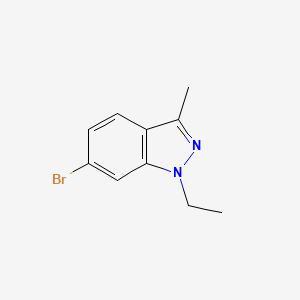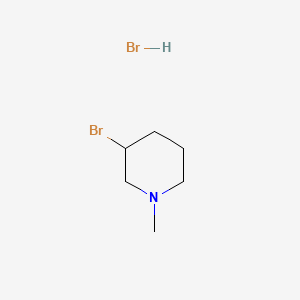
2-Bromo-1,4-dichloro-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,4-dichloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular weight of this compound is 243.89 . The InChI code for this compound is 1S/C6H2BrCl2F/c7-5-3 (8)1-2-4 (10)6 (5)9/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo cross-coupling reactions . They can also form Grignard reagents used in the synthesis of fluorophenyl-containing compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.科学的研究の応用
Synthesis of Fluorinated Benzoic Acids
2-Bromo-1,4-dichloro-3-fluorobenzene has been utilized in the cobalt-catalysed methoxycarbonylation of polysubstituted halobenzenes to prepare various fluorobenzoic acid derivatives. This process emphasizes the chemoselectivity and regio-selectivity of the reaction, with the fluorine substituents remaining intact, highlighting the compound's utility in synthesizing fluorine-containing organic molecules with potential applications in pharmaceuticals and agrochemicals (Boyarskiy et al., 2010).
Photodissociation Studies
Research on the photodissociation of halobenzene derivatives, including this compound, at 266 nm using photofragment translational spectroscopy has provided insights into the energy distribution and anisotropy parameters of photofragments. This study contributes to our understanding of the photophysical behaviors of halogenated benzene compounds, which is crucial for applications in photochemistry and the design of photostable materials (Gu et al., 2001).
Electrochemical Fluorination
This compound has also been explored in the context of electrochemical fluorination. This technique is significant for introducing fluorine atoms into aromatic compounds, which is a key step in synthesizing fluorinated organic molecules. Such molecules are increasingly important in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms (Shainyan & Danilevich, 2006).
Applications in Polymer Chemistry and Organic Synthesis
Halobenzene derivatives, including this compound, have been used in triazidation reactions to produce triazidobenzenes. These compounds serve as photoactive cross-linking reagents in polymer chemistry and are starting materials in the synthesis of organic magnetic materials. This illustrates the role of halobenzene derivatives in creating advanced materials with specialized applications (Chapyshev & Chernyak, 2013).
Development of Novel Organometallic Reagents
The study of palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes has opened new pathways for the synthesis of heterocycles and complex organic molecules. These reactions enable the effective combination of carbonylation and nucleophilic substitution, providing a versatile method for constructing six-membered heterocycles, which are important intermediates in pharmaceutical and agrochemical synthesis (Chen et al., 2014).
Safety and Hazards
2-Bromo-1,4-dichloro-3-fluorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 2-Bromo-1,4-dichloro-3-fluorobenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules and plays a crucial role in chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical properties such as boiling point (2330±350 °C) and density (1823±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it has been reported that spillage is unlikely to penetrate soil, and the compound evaporates slowly .
特性
IUPAC Name |
2-bromo-1,4-dichloro-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMUZZZXQHIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742961 |
Source


|
| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-32-9 |
Source


|
| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)

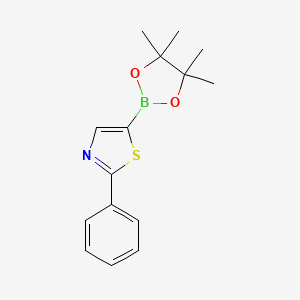
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
